Cas no 877977-43-0 (2-chloro-N-(1-cyclopropylethyl)acetamide)

2-Chloro-N-(1-cyclopropylethyl)acetamide is a specialized organic compound featuring a cyclopropyl-substituted ethylamine backbone and a chloroacetamide functional group. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropyl moiety enhances steric and electronic properties, while the reactive chloroacetamide group allows for further functionalization, enabling applications in cross-coupling reactions and nucleophilic substitutions. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in multi-step syntheses. Its well-defined reactivity profile makes it a preferred choice for researchers working on heterocyclic compounds and bioactive molecule design.
2-chloro-N-(1-cyclopropylethyl)acetamide structure
877977-43-0 structure
商品名:2-chloro-N-(1-cyclopropylethyl)acetamide
CAS番号:877977-43-0
MF:C7H12NOCl
メガワット:161.629
MDL:MFCD07852072
CID:3108966
PubChem ID:16226952

2-chloro-N-(1-cyclopropylethyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(1-cyclopropylethyl)acetamide
    • 965-218-9
    • AKOS017283015
    • CKB97743
    • CS-0241377
    • G40809
    • AKOS000118164
    • Z147651864
    • 877977-43-0
    • EN300-23265
    • MDL: MFCD07852072
    • インチ: InChI=1S/C7H12ClNO/c1-5(6-2-3-6)9-7(10)4-8/h5-6H,2-4H2,1H3,(H,9,10)
    • InChIKey: PLCFXQXPDIHQAU-UHFFFAOYSA-N
    • ほほえんだ: CC(C1CC1)NC(=O)CCl

計算された属性

  • せいみつぶんしりょう: 161.0607417Da
  • どういたいしつりょう: 161.0607417Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 50-52 °C
  • ふってん: 296.0±23.0 °C at 760 mmHg
  • フラッシュポイント: 132.8±22.6 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

2-chloro-N-(1-cyclopropylethyl)acetamide セキュリティ情報

2-chloro-N-(1-cyclopropylethyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23265-0.5g
2-chloro-N-(1-cyclopropylethyl)acetamide
877977-43-0 95%
0.5g
$310.0 2024-06-19
Enamine
EN300-23265-0.25g
2-chloro-N-(1-cyclopropylethyl)acetamide
877977-43-0 95%
0.25g
$162.0 2024-06-19
TRC
C374043-25mg
2-chloro-N-(1-cyclopropylethyl)acetamide
877977-43-0
25mg
$ 50.00 2022-06-01
TRC
C374043-250mg
2-chloro-N-(1-cyclopropylethyl)acetamide
877977-43-0
250mg
$ 275.00 2022-06-01
Enamine
EN300-23265-5.0g
2-chloro-N-(1-cyclopropylethyl)acetamide
877977-43-0 95%
5.0g
$1199.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312047-50mg
2-Chloro-n-(1-cyclopropylethyl)acetamide
877977-43-0 95%
50mg
¥1778.00 2024-04-27
Enamine
EN300-23265-5g
2-chloro-N-(1-cyclopropylethyl)acetamide
877977-43-0 95%
5g
$1199.0 2023-09-15
1PlusChem
1P019PTQ-5g
2-chloro-N-(1-cyclopropylethyl)acetamide
877977-43-0 95%
5g
$1544.00 2024-04-20
1PlusChem
1P019PTQ-10g
2-chloro-N-(1-cyclopropylethyl)acetamide
877977-43-0 95%
10g
$2260.00 2024-04-20
A2B Chem LLC
AV32190-500mg
2-chloro-N-(1-cyclopropylethyl)acetamide
877977-43-0 95%
500mg
$362.00 2024-04-19

2-chloro-N-(1-cyclopropylethyl)acetamide 関連文献

2-chloro-N-(1-cyclopropylethyl)acetamideに関する追加情報

Introduction to 2-chloro-N-(1-cyclopropylethyl)acetamide (CAS No. 877977-43-0) and Its Emerging Applications in Chemical Biology

2-chloro-N-(1-cyclopropylethyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 877977-43-0, is a versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its chloro-substituted amide functionality and a unique cyclopropyl ethyl side chain, exhibits promising properties that make it a valuable scaffold for the development of novel bioactive molecules.

The structural motif of 2-chloro-N-(1-cyclopropylethyl)acetamide combines the reactivity of the chloro group with the steric hindrance provided by the cyclopropyl ring, which can be strategically exploited in medicinal chemistry. The chloro group serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives through nucleophilic substitution reactions. Meanwhile, the cyclopropyl ethyl moiety introduces rigidity and spatial constraints, which can modulate binding interactions within biological targets.

In recent years, there has been a surge in interest regarding amide-based compounds due to their broad spectrum of biological activities. 2-chloro-N-(1-cyclopropylethyl)acetamide has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various therapeutic areas. Notably, its incorporation into kinase inhibitors has shown promise in preclinical studies. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the chloro and amide functionalities, researchers have designed derivatives that exhibit potent inhibitory effects on specific kinases while maintaining high selectivity.

One of the most compelling aspects of 2-chloro-N-(1-cyclopropylethyl)acetamide is its adaptability in medicinal chemistry campaigns. The presence of both the chloro group and the cyclopropyl ethyl side chain allows for diverse chemical modifications, enabling the optimization of pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. For instance, recent studies have demonstrated that derivatives of this compound can be modified to enhance their binding affinity to protein targets through structure-activity relationship (SAR) studies.

The cyclopropyl ring, in particular, has emerged as a valuable feature in drug design due to its ability to induce conformational constraints that improve molecular recognition. This steric effect can be harnessed to fine-tune interactions with biological macromolecules, leading to more effective drug candidates. Moreover, the cyclopropyl group is known to be relatively stable under physiological conditions, making it an attractive moiety for long-term therapeutic applications.

Advances in computational chemistry have further accelerated the exploration of 2-chloro-N-(1-cyclopropylethyl)acetamide as a pharmacophore. Molecular docking simulations and virtual screening have been employed to identify potential hits that can be derived from this scaffold. These computational approaches have revealed promising candidates for further experimental validation, streamlining the drug discovery process.

In addition to its role in kinase inhibition, 2-chloro-N-(1-cyclopropylethyl)acetamide has been investigated for its potential in other therapeutic areas. For example, researchers have explored its derivatives as modulators of bacterial biofilm formation, addressing the growing challenge of antibiotic resistance. The amide and chloro functionalities allow for interactions with bacterial cell wall components or metabolic pathways, offering new avenues for antimicrobial therapy.

The synthesis of 2-chloro-N-(1-cyclopropylethyl)acetamide itself presents an interesting challenge due to its structural complexity. However, modern synthetic methodologies have made it more accessible than ever before. Catalytic processes and asymmetric synthesis techniques have been employed to achieve high yields and enantiopurity, which are crucial for pharmaceutical applications. These advancements have not only facilitated research but also paved the way for large-scale production if needed.

Looking ahead, the future prospects of 2-chloro-N-(1-cyclopropylethyl)acetamide are vast. As our understanding of biological systems continues to evolve, new targets and mechanisms will emerge, providing additional opportunities for this compound to contribute to drug discovery efforts. Furthermore, interdisciplinary approaches combining organic chemistry with bioinformatics and materials science may unlock novel applications beyond traditional pharmaceuticals.

In conclusion,2-chloro-N-(1-cyclopropylethyl)acetamide (CAS No. 877977-43-0) stands as a testament to the importance of well-designed molecular scaffolds in advancing chemical biology research. Its unique structural features offer numerous possibilities for generating bioactive molecules with therapeutic potential. As ongoing studies continue to uncover new applications and refine synthetic strategies,this compound will undoubtedly remain at forefrontof scientific innovation.

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